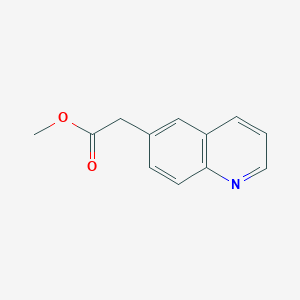

Methyl 6-quinolineacetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-quinolin-6-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)8-9-4-5-11-10(7-9)3-2-6-13-11/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUOFKCRVNHDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363806 | |

| Record name | Methyl 6-quinolineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5622-36-6 | |

| Record name | Methyl 6-quinolineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the Quinoline Scaffold

An In-depth Technical Guide to the Synthesis of Methyl 6-Quinolineacetate

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically significant compounds. Its rigid, planar structure and ability to engage in various intermolecular interactions make it a cornerstone in the design of therapeutic agents. This compound, in particular, serves as a critical building block for advanced pharmaceutical intermediates, notably in the development of novel tyrosine kinase modulators.[1][2] This guide provides an in-depth exploration of the synthetic strategies to construct this valuable molecule, tailored for researchers and drug development professionals. We will dissect the mechanistic underpinnings of both classical and modern synthetic routes, offering field-proven insights into the causality behind experimental choices.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from two primary retrosynthetic perspectives:

-

Late-Stage Functionalization: This modern and highly versatile strategy involves the construction of a simple quinoline precursor, such as a 6-haloquinoline, followed by the introduction of the acetate side chain using powerful cross-coupling reactions. This approach benefits from the modularity and wide availability of starting materials.

-

Precursor-Based Annulation: This classical approach involves building the quinoline ring system from an aniline derivative that already contains the desired acetic acid (or a precursor) moiety at the para-position. While historically significant, these methods often require harsh reaction conditions.

A final, straightforward esterification step is common to pathways that generate the carboxylic acid intermediate, 6-quinolineacetic acid.

References

An In-depth Technical Guide to Methyl 6-quinolineacetate: Properties, Spectra, and Applications

This guide provides a comprehensive technical overview of Methyl 6-quinolineacetate, a key intermediate in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, detailed spectroscopic analysis, and practical applications of this compound, grounding all information in established scientific principles and field-proven insights.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in drug discovery.[1][2] Its derivatives are integral to a wide range of therapeutic agents, exhibiting activities such as antimalarial, antihypertensive, and anticancer properties.[1][3] this compound (CAS No. 5622-36-6) serves as a crucial building block in this field.[4] Notably, it is a reactant in the synthesis of triazolopyridazines, which are being investigated as tyrosine kinase modulators, highlighting its importance in the development of targeted cancer therapies.[5][6] Understanding the fundamental properties and spectral characteristics of this intermediate is paramount for its effective use in complex synthetic pathways.

Physicochemical Properties

This compound is typically encountered as a light yellow to brown liquid or oil.[5] Its core properties are summarized in the table below, providing essential data for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source |

| CAS Number | 5622-36-6 | [4][5] |

| Molecular Formula | C₁₂H₁₁NO₂ | [4][5] |

| Molecular Weight | 201.22 g/mol | [4][5] |

| Appearance | Light yellow to brown liquid/oil | [5] |

| Boiling Point | 196-200 °C (at 13 Torr) | [5] |

| Density (Predicted) | 1.186 ± 0.06 g/cm³ | [5] |

| Storage | Sealed in a dry place at room temperature | [5] |

Synthesis Protocol: Esterification of 6-Quinolineacetic Acid

The synthesis of this compound is commonly achieved through a straightforward Fischer esterification of 6-quinolineacetic acid. The causality behind this choice of reaction is its efficiency and the use of readily available and inexpensive reagents (methanol and a strong acid catalyst).

Experimental Protocol

-

Dissolution: Dissolve 6-quinolineacetic acid in an excess of methanol (e.g., ~10 mL per gram of acid).

-

Catalysis: Slowly add concentrated sulfuric acid dropwise to the solution while cooling in an ice bath to manage the exothermic reaction.

-

Reaction: Stir the mixture under reflux conditions for approximately 4 hours to drive the equilibrium towards the ester product.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dilute the residue with ethyl acetate and cool in an ice bath.

-

Carefully adjust the pH to ~8 using a 2N NaOH solution followed by a saturated sodium bicarbonate solution to neutralize the acid and quench the reaction.

-

-

Extraction & Purification:

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield this compound as a clear brown oil.[5]

-

The following diagram illustrates the workflow for this synthesis.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile: A Structural Verification System

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating system.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is complex in the aromatic region due to the quinoline ring system.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.90 | dd, J = 1.7, 4.2 Hz | 1H | H-2 (Quinoline) |

| 8.14-8.10 | m | 1H | H-4 or H-8 |

| 8.08 | d, J = 8.7 Hz | 1H | H-4 or H-8 |

| 7.72 | d, J = 1.4 Hz | 1H | H-5 |

| 7.65 | dd, J = 2.0, 8.7 Hz | 1H | H-7 |

| 7.40 | dd, J = 4.2, 8.3 Hz | 1H | H-3 |

| 3.83 | s | 2H | -CH₂- (Methylene) |

| 3.73 | s | 3H | -OCH₃ (Methoxy) |

| (Data obtained in DMSO-d₆ at 300.0 MHz)[5] |

The downfield shifts of the quinoline protons are characteristic of their location in an electron-deficient aromatic system. The two singlets at 3.83 and 3.73 ppm are unambiguous indicators of the methylene bridge and the methyl ester group, respectively.

¹³C NMR Spectroscopy

While a specific experimental spectrum is not publicly available, the expected chemical shifts for the carbon atoms in this compound can be predicted based on established ranges for similar functional groups.

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

| ~171 | C=O (Ester carbonyl) |

| ~121-150 | Aromatic carbons (Quinoline) |

| ~52 | -OCH₃ (Methoxy) |

| ~41 | -CH₂- (Methylene) |

The carbonyl carbon of the ester is expected to appear significantly downfield, around 171 ppm. The nine distinct carbons of the quinoline ring will resonate in the aromatic region, while the aliphatic methoxy and methylene carbons will be found upfield.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would display several characteristic absorption bands.

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Quinoline) |

| ~3000-2850 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |

| ~1735 | C=O Stretch | Ester |

| ~1600-1450 | C=C Stretch | Aromatic (Quinoline) |

| ~1300-1100 | C-O Stretch | Ester |

The most diagnostic peak would be the strong carbonyl (C=O) stretch of the ester group, expected around 1735 cm⁻¹. The presence of both aromatic and aliphatic C-H stretches, along with the C-O single bond stretch, would corroborate the structure.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion: Electrospray ionization mass spectrometry (ESMS) shows a protonated molecular ion peak [M+H]⁺ at m/z 202.14, consistent with the molecular weight of 201.22 g/mol .[5]

-

Predicted Fragmentation: Under electron ionization (EI), common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the entire ester side chain. Cleavage at the benzylic position (between the quinoline ring and the methylene group) would also be expected, leading to a stable quinolinemethyl cation.

The relationship between the compound's structure and its key spectral features is visualized below.

Caption: Correlation between structure and spectral data.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not available in public databases at the time of this writing. Therefore, handling should be based on the precautionary principles for related chemical structures.

-

General Precautions: Handle in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Hazards: Based on related quinoline and ester compounds, potential hazards include skin irritation, serious eye irritation, and possible respiratory tract irritation.[1][7][8] It may be harmful if swallowed or inhaled.

-

Storage: Keep the container tightly closed and store in a dry, cool place away from strong oxidizing agents.[5][7]

Trustworthiness Note: This safety information is generalized. Always consult the specific SDS provided by the supplier before handling this chemical to ensure all risks are understood and mitigated.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and a distinct spectroscopic profile. Its role as a precursor to tyrosine kinase modulators underscores its importance in modern drug discovery.[5][6] This guide provides a foundational understanding of its synthesis, characterization, and handling, equipping researchers with the necessary knowledge to confidently incorporate this compound into their synthetic strategies. The combination of detailed protocols and spectral data interpretation serves as a self-validating system, ensuring both the integrity of the material and the reliability of the experimental outcomes derived from its use.

References

-

5622-36-6 | this compound. (n.d.). Capot Chemical. Retrieved December 13, 2023, from [Link]

-

This compound. (n.d.). MOLBASE. Retrieved December 13, 2023, from [Link]

-

Methyl quinoline-6-carboxylate. (n.d.). PubChem. Retrieved December 13, 2023, from [Link]

-

The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 13, 2023, from [Link]

-

Selective 1,2‐reduction of methyl‐6‐quinolineacetate with AB catalyzed... (n.d.). ResearchGate. Retrieved December 13, 2023, from [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2020). PubMed. Retrieved December 13, 2023, from [Link]

-

Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors. (2011). PubMed. Retrieved December 13, 2023, from [Link]

-

Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2023). MDPI. Retrieved December 13, 2023, from [Link]

-

Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2021). MDPI. Retrieved December 13, 2023, from [Link]

-

SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2022). HETEROCYCLES. Retrieved December 13, 2023, from [Link]

-

6-Methylquinoline. (n.d.). PubChem. Retrieved December 13, 2023, from [Link]

-

Safety Data Sheet: 6-Methylquinoline. (2021, July 5). Chemos GmbH & Co.KG. Retrieved December 13, 2023, from [Link]

-

SAFETY DATA SHEET. (n.d.). A.G. Layne, Inc. Retrieved December 13, 2023, from [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2020). PubMed Central. Retrieved December 13, 2023, from [Link]

Sources

- 1. chemos.de [chemos.de]

- 2. Quinoline, 6-methyl- [webbook.nist.gov]

- 3. youtube.com [youtube.com]

- 4. 5622-36-6 | this compound - Capot Chemical [capotchem.com]

- 5. This compound CAS#: 5622-36-6 [m.chemicalbook.com]

- 6. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Sources

- 1. benchchem.com [benchchem.com]

- 2. A comprehensive review on the biological interest of quinoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 2-quinolin-6-ylacetate (CAS 5622-36-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 2-quinolin-6-ylacetate, registered under CAS number 5622-36-6, is a heterocyclic compound belonging to the quinoline family. Quinolines are a significant class of compounds in medicinal chemistry and materials science, known for their diverse biological activities.[1] This technical guide provides a comprehensive overview of the core physical properties of Methyl 2-quinolin-6-ylacetate, offering valuable insights for its application in research and development. Understanding these properties is fundamental for its handling, characterization, and utilization in synthetic chemistry, particularly as a reactant in the preparation of novel therapeutic agents such as tyrosine kinase modulators.

Molecular Structure and Key Identifiers

The structural integrity of a compound dictates its physical and chemical behavior. Methyl 2-quinolin-6-ylacetate possesses a quinoline bicyclic system with a methyl acetate group at the 6-position.

References

An In-depth Technical Guide to the Solubility of Methyl 6-Quinolineacetate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Physicochemical Profile of Methyl 6-Quinolineacetate

A thorough understanding of a compound's intrinsic properties is the bedrock of any solubility investigation. These characteristics not only offer clues to its potential solubility behavior but also inform the selection of appropriate experimental conditions and analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | [4] |

| Molecular Weight | 201.22 g/mol | [4] |

| Appearance | Light yellow to brown liquid | [2] |

| Boiling Point | 196-200 °C (at 13 Torr) | [2] |

| Density | 1.186 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa (Predicted) | 4.82 ± 0.10 | [2] |

The predicted pKa of 4.82 suggests that this compound is a weak base.[2] The quinoline nitrogen can be protonated, and this ionization state will be highly dependent on the pH of the surrounding medium. This is a critical consideration for solubility, as the ionized form of a compound is generally more water-soluble than its neutral counterpart.[5][6][7][8] Therefore, the aqueous solubility of this compound is expected to increase significantly in acidic conditions (pH < pKa).[9]

The Crucial Role of Polymorphism

It is imperative for researchers to recognize that the solid-state properties of a compound can profoundly impact its solubility. Polymorphism, the ability of a substance to exist in multiple crystalline forms, can lead to significant variations in physical properties, including melting point, dissolution rate, and, most importantly, solubility.[10][11][12] Different polymorphs of the same compound can exhibit different crystal lattice energies, which in turn affects the energy required to break the crystal structure and dissolve the molecule.[13]

Generally, a metastable polymorph will exhibit higher solubility than its more stable counterpart.[13][14] However, the metastable form may convert to the more stable, less soluble form over time, especially in solution.[13] This potential for polymorphic transformation underscores the importance of characterizing the solid form of this compound used in any solubility study. Techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are essential for identifying and controlling the polymorphic form.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[15][16][17] This method ensures that the solution is in equilibrium with the solid phase, providing a true measure of solubility under a given set of conditions.[18] The following protocol is a detailed guide for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid form, with known purity and polymorphic characterization)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, etc.)

-

Glass vials with screw caps

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[1][19]

-

Volumetric flasks and pipettes

-

pH meter

Experimental Workflow

The following diagram illustrates the logical workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. A visual excess of solid material should be present throughout the experiment to ensure that equilibrium is reached.[20]

-

Accurately add a known volume of the desired solvent to each vial. It is recommended to perform each solubility determination in triplicate to ensure reproducibility.[17]

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical equilibration time is 24 to 72 hours.[20] It is crucial to verify that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring that the concentration of the dissolved compound no longer changes.[17]

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.[21][22] This step is critical to prevent artificially high solubility readings.

-

If necessary, accurately dilute the filtered sample with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[1][23]

-

For HPLC-UV analysis:

-

Develop a suitable HPLC method. A reversed-phase C18 column is often a good starting point.

-

The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.

-

The detection wavelength should be set at the λmax of this compound.

-

Prepare a series of calibration standards of known concentrations of this compound in the same solvent as the samples.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[21]

-

-

For UV-Vis analysis:

-

Determine the λmax of this compound in the chosen solvent.

-

Prepare a series of calibration standards and generate a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the samples and determine their concentration from the calibration curve.

-

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account any dilution factors.

-

Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature and the nature of the solvent (including pH for aqueous solutions).

-

Factors Influencing the Solubility of this compound

Several factors can significantly impact the measured solubility of this compound. A comprehensive understanding of these factors is essential for designing robust experiments and interpreting the results correctly.

-

pH: As a weak base, the solubility of this compound in aqueous solutions is expected to be highly pH-dependent.[5][6][7][8] At pH values below its pKa, the quinoline nitrogen will be protonated, forming a more soluble salt.[9] Therefore, it is crucial to control and report the pH of aqueous solubility measurements.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally if the compound is intended for use in applications where temperature varies.

-

Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can significantly alter the polarity of the solvent system and, consequently, the solubility of a compound.[9] This is a common strategy to enhance the solubility of poorly water-soluble drugs.

-

Ionic Strength: The presence of salts in the solution can affect solubility through the "salting-in" or "salting-out" effect.[5][6][7][8] This is particularly relevant when working with buffered solutions.

Conclusion

References

-

Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]

-

Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [Link]

-

Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]

-

PharmaGuru. (2025). What Is Polymorphism and How Does It Impact Pharmaceutical Development. PharmaGuru. [Link]

-

Thakuria, R., Nayak, A., & Sarma, B. (2013). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. [Link]

-

Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

-

JoVE. (2024). Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism. JoVE. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

-

Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

-

Kumar, L., & Bansal, A. K. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SOJPPS, 1(1), 1-12. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Slideshare. [Link]

-

Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. ResearchGate. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Slideshare. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. ResearchGate. [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. AxisPharm. [Link]

-

PubChem. (n.d.). 6-Methylquinoline. PubChem. [Link]

-

ResearchGate. (2025). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ResearchGate. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Comparative Study of UV And HPLC Methods for Estimation of Drug. IJPSR. [Link]

-

PubChem. (n.d.). Methyl quinoline-6-carboxylate. PubChem. [Link]

-

Capot Chemical. (n.d.). 5622-36-6 | this compound. Capot Chemical. [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

-

ScienceDirect. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. ScienceDirect. [Link]

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Chemistry LibreTexts. [Link]

-

The Good Scents Company. (n.d.). 6-methyl quinoline. The Good Scents Company. [Link]

-

NIST. (n.d.). Quinoline, 6-methyl-. NIST WebBook. [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. This compound CAS#: 5622-36-6 [m.chemicalbook.com]

- 4. 5622-36-6 | this compound - Capot Chemical [capotchem.com]

- 5. scispace.com [scispace.com]

- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmaguru.co [pharmaguru.co]

- 12. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 13. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism [jove.com]

- 15. scispace.com [scispace.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. researchgate.net [researchgate.net]

- 18. pharmatutor.org [pharmatutor.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pharmaguru.co [pharmaguru.co]

- 22. researchgate.net [researchgate.net]

- 23. ijsrtjournal.com [ijsrtjournal.com]

The Definitive Guide to the Structural Elucidation of Methyl 6-quinolineacetate: A Spectroscopic Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-quinolineacetate, a quinoline derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a key pharmacophore in numerous clinically used drugs, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The precise structural characterization of novel quinoline derivatives is a cornerstone of the drug discovery process, ensuring the unambiguous identification of synthesized compounds and providing the foundational data for structure-activity relationship (SAR) studies.

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques employed in the structural elucidation of this compound. As a Senior Application Scientist, the following narrative is designed to not only present the analytical data but also to instill a deeper understanding of the causality behind the experimental choices and the logic of spectral interpretation. This guide will delve into the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a holistic and self-validating approach to the structural confirmation of this important molecule.

Molecular Structure and Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the standard IUPAC numbering for the quinoline ring system will be utilized throughout this guide.

Caption: Molecular structure and numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful and informative technique for the structural elucidation of organic molecules, providing detailed insights into the carbon-hydrogen framework.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their chemical shifts (electronic environment), the number of neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons. DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and its characteristic residual peak at ~2.50 ppm.

-

Instrument Setup: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer. A standard pulse program is used to acquire the free induction decay (FID).

-

Data Acquisition: Key parameters include a spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired FID is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits a series of well-resolved signals corresponding to the aromatic protons of the quinoline ring and the protons of the methyl acetate substituent.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.90 | dd | 4.2, 1.7 | 1H | H-2 |

| 8.14 - 8.10 | m | - | 1H | H-4 |

| 8.08 | d | 8.7 | 1H | H-8 |

| 7.72 | d | 1.4 | 1H | H-5 |

| 7.65 | dd | 8.7, 2.0 | 1H | H-7 |

| 7.40 | dd | 8.3, 4.2 | 1H | H-3 |

| 3.83 | s | - | 2H | -CH₂- |

| 3.73 | s | - | 3H | -OCH₃ |

Causality Behind the Assignments:

-

H-2 (8.90 ppm): This proton is adjacent to the electronegative nitrogen atom, which deshields it, causing it to resonate at a significantly downfield chemical shift. The doublet of doublets (dd) splitting pattern arises from coupling to H-3 (J ≈ 4.2 Hz, meta coupling) and H-4 (J ≈ 1.7 Hz, para coupling, also known as W-coupling).

-

H-4 (8.14 - 8.10 ppm): This proton is also in the pyridine ring and is deshielded, though to a lesser extent than H-2. It appears as a multiplet due to coupling with H-2, H-3, and H-5.

-

H-8 (8.08 ppm): This proton is in the benzene ring and experiences deshielding due to its proximity to the fused pyridine ring. The doublet (d) splitting is a result of coupling to H-7 (J ≈ 8.7 Hz, ortho coupling).

-

H-5 (7.72 ppm): This proton is a doublet due to coupling with H-7 (J ≈ 1.4 Hz, meta coupling).

-

H-7 (7.65 ppm): This proton is a doublet of doublets due to ortho coupling with H-8 (J ≈ 8.7 Hz) and meta coupling with H-5 (J ≈ 2.0 Hz).

-

H-3 (7.40 ppm): This proton is a doublet of doublets due to coupling with H-2 (J ≈ 4.2 Hz) and H-4 (J ≈ 8.3 Hz).

-

-CH₂- (3.83 ppm): The methylene protons are adjacent to the electron-withdrawing quinoline ring and the carbonyl group, causing them to resonate at a downfield shift. They appear as a singlet because there are no adjacent protons to couple with.

-

-OCH₃ (3.73 ppm): The methyl protons of the ester group are deshielded by the adjacent oxygen atom and appear as a singlet.

Caption: Logical workflow for ¹H NMR spectral analysis.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum.

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: A proton-decoupled pulse sequence is typically used, which results in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Assignment | Reasoning for Prediction |

| ~171 | C=O | The carbonyl carbon of an ester typically resonates in this downfield region.[2][3] |

| ~150 | C-2 | Adjacent to the electronegative nitrogen. |

| ~147 | C-8a | Bridgehead carbon adjacent to nitrogen. |

| ~136 | C-4 | In the pyridine ring, deshielded. |

| ~135 | C-6 | Attached to the electron-withdrawing acetate group. |

| ~129 | C-8 | Aromatic CH. |

| ~128 | C-4a | Bridgehead carbon. |

| ~127 | C-5 | Aromatic CH. |

| ~126 | C-7 | Aromatic CH. |

| ~121 | C-3 | Aromatic CH. |

| ~52 | -OCH₃ | Methyl carbon attached to oxygen. |

| ~41 | -CH₂- | Methylene carbon attached to the quinoline ring and the carbonyl group. |

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and powerful tool for the identification of functional groups within a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹. A background spectrum is first collected and then automatically subtracted from the sample spectrum.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the quinoline ring system and the methyl ester functional group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |

| 3100-3000 | Medium-Weak | C-H stretch | Aromatic C-H |

| 2990-2850 | Medium-Weak | C-H stretch | Aliphatic C-H (-CH₂- and -CH₃) |

| ~1735 | Strong | C=O stretch | Ester carbonyl |

| 1600-1450 | Medium-Strong | C=C and C=N stretch | Quinoline ring skeletal vibrations |

| 1250-1000 | Strong | C-O stretch | Ester C-O |

Causality Behind the Assignments:

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): The stretching vibrations of C-H bonds on the quinoline ring typically appear at frequencies just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (2990-2850 cm⁻¹): The C-H stretching vibrations of the methylene and methyl groups of the acetate substituent will appear in this region.

-

Ester C=O Stretch (~1735 cm⁻¹): This is a very characteristic and strong absorption band for the carbonyl group of a saturated ester. Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

Quinoline Ring Vibrations (1600-1450 cm⁻¹): The complex stretching vibrations of the C=C and C=N bonds within the aromatic quinoline ring system give rise to a series of bands in this region.

-

Ester C-O Stretch (1250-1000 cm⁻¹): Esters typically show two C-O stretching bands. The stronger of these, often referred to as the "ester stretch," appears in this region and is due to the stretching of the C-O single bond adjacent to the carbonyl group.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron ionization (EI) is a higher-energy technique that leads to more extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectrometry Data and Interpretation

Molecular Ion:

The ESI mass spectrum of this compound shows a prominent peak at m/z 202.14, corresponding to the protonated molecular ion [M+H]⁺ (calculated for C₁₂H₁₁NO₂ + H⁺ = 202.0868).[1] This confirms the molecular weight of the compound to be 201.22 g/mol .

Predicted Fragmentation Pattern (EI):

Under electron ionization, the molecular ion (M⁺˙ at m/z 201) would be expected to undergo fragmentation. The most likely fragmentation pathways would involve the loss of the ester functional group components.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

-

Loss of a methoxy radical (•OCH₃): Cleavage of the O-CH₃ bond would result in a fragment at m/z 170.

-

Loss of the carbomethoxy radical (•COOCH₃): Cleavage of the CH₂-C(O) bond would lead to a fragment at m/z 142.

-

Formation of the quinoline radical cation: Subsequent loss of the methylene group from the m/z 142 fragment could lead to the formation of the stable quinoline radical cation at m/z 128.

IV. Conclusion: A Synergistic Approach to Structural Confirmation

The structural elucidation of this compound is a prime example of the synergistic power of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides corroborating structural information through fragmentation analysis. By integrating the data from these orthogonal techniques, an unambiguous and self-validating structural assignment can be made with a high degree of confidence. This comprehensive analytical approach is indispensable in the fields of chemical research and drug development, ensuring the integrity of synthesized compounds and paving the way for further biological evaluation.

References

-

Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). Retrieved from [Link]

- Kaljurand, I., Kütt, A., Sooväli, L., Rodima, T., Mäemets, V., Leito, I., & Koppel, I. A. (2005). A Comprehensive Self-Consistent Spectrophotometric Acidity Scale of Neutral Brønsted Acids in Acetonitrile. The Journal of Organic Chemistry, 70(3), 1019–1028.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

Sources

Foreword: Bridging Theory and Application in Drug Discovery

An In-Depth Technical Guide to Quantum Chemical Calculations for Methyl 6-quinolineacetate

In the landscape of modern drug development, the journey from a promising molecule to a clinical candidate is fraught with challenges, demanding a deep, predictive understanding of molecular behavior. This compound, a heterocyclic compound featuring the versatile quinoline scaffold, represents a class of molecules with significant potential in medicinal chemistry. The quinoline ring system is a well-established pharmacophore, and understanding the nuanced electronic and structural properties of its derivatives is paramount for rational drug design.

This guide moves beyond a simple recitation of computational protocols. It is designed to provide researchers, medicinal chemists, and computational scientists with a field-proven framework for applying quantum chemical calculations to a molecule like this compound. We will delve into the causality behind methodological choices, ensuring that each step is not just a black box but a deliberate, scientifically-grounded decision. Our objective is to empower you to leverage computational chemistry not merely as a data generation tool, but as an engine for insight, driving the optimization of lead compounds and accelerating the discovery pipeline.[1]

Part 1: Foundational Strategy - The 'Why' Before the 'How'

The predictive power of quantum mechanics offers an unparalleled window into the atomic and molecular behavior that governs biological and chemical processes.[2] For a molecule like this compound, these calculations are indispensable for elucidating properties that are difficult or time-consuming to measure experimentally.[3] We can accurately predict its three-dimensional structure, electronic charge distribution, reactivity, and spectroscopic signatures. This information is critical for understanding how the molecule might interact with a biological target, its metabolic stability, and its potential for chemical modification.[1][4]

The core of our approach will be Density Functional Theory (DFT), a quantum mechanical method that has become the workhorse of computational chemistry for its balance of accuracy and computational efficiency.[5][6] DFT allows us to investigate the electronic structure of molecules, providing a robust foundation for predicting a wide array of molecular properties crucial for drug design.[7][8]

Below is a logical workflow that outlines the comprehensive computational analysis of this compound.

Caption: A comprehensive workflow for the quantum chemical analysis of this compound.

Part 2: The Core Protocol - A Self-Validating System

Every computational protocol must be a self-validating system, where each step confirms the validity of the previous one. This ensures the final results are not artifacts of the chosen methodology but are a true representation of the molecule's properties.

Step 1: Geometry Optimization - Finding the Energetic Ground State

The first and most critical step is to determine the most stable 3D conformation of this compound.[9] An inaccurate starting geometry will lead to erroneous results for all subsequent property calculations.

The Causality Behind the Choice of Method: We will employ DFT for this task. Specifically, the B3LYP functional has consistently shown robust performance for a wide range of organic molecules, including heterocyclic and aromatic systems like quinoline.[10][11][12] For the basis set, which is the set of mathematical functions used to build the molecular orbitals, we select 6-311++G(d,p). Here’s the breakdown of this choice:

-

6-311G: A triple-zeta basis set that provides a flexible and accurate description of the valence electrons, which are most important for chemical bonding and reactivity.

-

++: Adds diffuse functions for both heavy atoms and hydrogen. These are crucial for accurately describing systems with potential lone pairs or delocalized electrons, like the nitrogen and oxygen atoms in our molecule, and the aromatic quinoline ring.

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These allow the orbitals to change shape, which is essential for accurately modeling bond angles and the overall molecular geometry.[12]

Experimental Protocol: Geometry Optimization

-

Input Structure: Generate an initial 3D structure of this compound. This can be done using molecular builder software from its SMILES string (COC(=O)CC1=CC2=C(C=C1)N=CC=C2) or by sketching the 2D structure.

-

Software Selection: Utilize a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.[5]

-

Calculation Setup:

-

Job Type: Select Optimization.

-

Method: Choose DFT and specify the B3LYP functional.

-

Basis Set: Select 6-311++G(d,p).

-

Charge & Multiplicity: Set the charge to 0 and the multiplicity to 1 (singlet ground state).

-

-

Execution: Run the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.[13]

-

Convergence Check: Upon completion, verify that the optimization has converged successfully by checking the log file for the four standard convergence criteria (forces and displacements).

| Parameter | Value/Selection | Rationale |

| Software | Gaussian 16, ORCA 5.0 | Widely used and validated software packages for DFT calculations.[5][10] |

| Level of Theory | Density Functional Theory (DFT) | Offers the best compromise between accuracy and computational cost for molecules of this size.[14] |

| Functional | B3LYP | A hybrid functional known for its reliability in predicting geometries and energies of organic molecules.[15] |

| Basis Set | 6-311++G(d,p) | A flexible basis set suitable for accurately describing electron distribution, non-covalent interactions, and vibrational modes.[12] |

| Solvation Model | PCM (Polarizable Continuum Model) - Water | (Optional) To simulate an aqueous environment, which is often relevant for biological applications.[16] |

Table 1: Summary of selected computational parameters for the analysis of this compound.

Step 2: Vibrational Frequency Analysis - Validating the Minimum

A successful geometry optimization finds a stationary point on the potential energy surface, but this could be an energy minimum (a stable conformation) or a saddle point (a transition state).[17] A vibrational frequency analysis is non-negotiable as it serves two purposes:

-

Validation: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, and the geometry must be further refined.[13]

-

Thermochemistry: The calculation provides thermodynamic data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[17]

Experimental Protocol: Vibrational Frequency Analysis

-

Input Structure: Use the fully optimized geometry from the previous step.

-

Calculation Setup:

-

Job Type: Select Frequency.

-

Method/Basis Set: Use the exact same level of theory (B3LYP/6-311++G(d,p)) as the optimization. Using a different level will render the results inconsistent.

-

-

Execution: Run the calculation.

-

Analysis:

-

Inspect the output for the number of imaginary frequencies. For a stable molecule, this should be zero.

-

The output will also contain the simulated infrared (IR) and Raman spectra, which can be compared with experimental data if available.

-

Part 3: From Data to Insight - Analyzing Molecular Properties

With a validated structure, we can now extract a wealth of information relevant to drug development.

Electronic Properties: Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. A small gap suggests the molecule is more reactive and less stable.[16]

| Property | Description | Implication for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating character. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting character. |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | A key indicator of chemical reactivity and kinetic stability.[18] |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and the nature of intermolecular interactions.[5] |

Table 2: Key electronic properties derivable from DFT calculations and their relevance.

Molecular Electrostatic Potential (MEP) - Visualizing Reactivity

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.[16]

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the nitrogen and oxygen atoms. These are sites for favorable interactions with electrophiles or hydrogen bond donors.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as those around acidic hydrogen atoms. These are sites for favorable interactions with nucleophiles or hydrogen bond acceptors.

Experimental Protocol: MEP Map Generation

-

Input: Use the optimized molecular geometry and the generated wavefunction/density file from the frequency calculation.

-

Software: Use the visualization module of the quantum chemistry package (e.g., GaussView).

-

Generation: Request the calculation and display of the MEP surface. Map the potential onto the electron density surface for clear visualization.

-

Analysis: Identify the regions of most negative and positive potential to predict sites of interaction. For this compound, the quinoline nitrogen and the carbonyl oxygen are expected to be key electronegative sites.

The relationship between these calculated properties and their utility in drug design can be visualized as follows:

Caption: Relationship between calculated properties and their application in drug development.

Conclusion: From In Silico to In Vivo

This guide has outlined a robust, multi-step protocol for the quantum chemical analysis of this compound. By following this framework, which emphasizes methodological justification and self-validation, researchers can generate high-fidelity data on the molecule's structural, electronic, and reactive properties. This in silico characterization is a vital precursor to experimental work, enabling more targeted synthetic efforts, providing hypotheses for structure-activity relationships (SAR), and ultimately contributing to a more efficient and rational drug discovery process.[19][20] The insights gained from these calculations provide a powerful theoretical foundation to guide the development of novel therapeutics based on the quinoline scaffold.

References

-

dockdynamics In-Silico Lab. (2022, September 11). Density Functional Theory (DFT) in Drug Discovery. Available at: [Link]

-

Deep Origin. (n.d.). Density Functional Theory (DFT) - Computational Chemistry Glossary. Available at: [Link]

-

Zhang, Y., et al. (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. Available at: [Link]

-

Research and Markets. (n.d.). Aromaticity. Modern Computational Methods and Applications. Available at: [Link]

-

MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. Available at: [Link]

-

Adekoya, O. C., et al. (n.d.). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. University of Johannesburg. Available at: [Link]

-

Ye, Q., et al. (2022). Applications of density functional theory in COVID-19 drug modeling. Wiley Interdisciplinary Reviews: Computational Molecular Science. Available at: [Link]

-

Educational Administration: Theory and Practice. (n.d.). Revolutionizing Drug Discovery: Quantum Pharmacy's Impact And Applications. Available at: [Link]

-

CNR-IRIS. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. Available at: [Link]

-

Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. ScienceDirect. Available at: [Link]

-

NIH. (n.d.). Quantum mechanics implementation in drug-design workflows: does it really help?. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Quantum Medicinal Chemistry. Available at: [Link]

-

International Journal of Innovative Research in Technology. (n.d.). The role of quantum Mechanics in revolutionizing drug discovery. Available at: [Link]

-

ResearchGate. (2022). Predicting Electron Distributions in Drug Molecules Using Density Functional Theory in Real Space. Available at: [Link]

-

IJSDR. (n.d.). APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN-. Available at: [Link]

-

Royal Society of Chemistry. (2016, November 24). Modern Computational Approaches to Understanding Interactions of Aromatics. Available at: [Link]

-

MDPI. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Available at: [Link]

-

NIH. (2021, July 10). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. PubMed Central. Available at: [Link]

-

Semantic Scholar. (n.d.). Overview of the computational methods to assess aromaticity. Available at: [Link]

-

ResearchGate. (n.d.). Quantum Chemistry and Quinolines. Available at: [Link]

-

OUCI. (2021). Overview of the computational methods to assess aromaticity. Available at: [Link]

-

MolSSI Education. (n.d.). Quantum Chemistry Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency. Available at: [Link]

-

ACS Publications. (n.d.). Comparison between Optimized Geometries and Vibrational Frequencies Calculated by the DFT Methods. Available at: [Link]

-

Springer. (2025, August 9). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Available at: [Link]

-

ResearchGate. (2014, December 3). Geometry Optimization and Vibrational Analysis of 3-(4-Fluorophenyl) Propionic acid using Density Functional Theory. Available at: [Link]

-

ACS Publications. (2022, January 6). An Upper Level Laboratory Exercise to Explore Computational Predictions of Regiochemistry in Electrophilic Aromatic Substitution. Available at: [Link]

-

Semantic Scholar. (2019, October 7). Computational methods for prediction of drug properties - application to Cytochrome P450 metabolism prediction. Available at: [Link]

-

YouTube. (2024, November 13). Running a Geometry Optimization and Frequencies Calculation on Rowan. Available at: [Link]

-

YouTube. (2025, June 18). DFT for drug and material discovery. Available at: [Link]

-

ACS Publications. (n.d.). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. Available at: [Link]

-

Capot Chemical. (n.d.). 5622-36-6 | this compound. Available at: [Link]

-

NASA Technical Reports Server. (n.d.). Accurate quantum chemical calculations. Available at: [Link]

-

NIH. (n.d.). Methyl quinoline-6-carboxylate. Available at: [Link]

-

Taylor University. (2019, December 12). Quantum Chemical Methods: Its history and future. Available at: [Link]

-

NREL. (n.d.). Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules. Available at: [Link]

-

NIH. (2023, December 12). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Available at: [Link]

-

NIH. (n.d.). 6-Methylquinoline. Available at: [Link]

-

NIH. (2020, August 9). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Available at: [Link]

-

arXiv. (2023, June 5). Go-No go criteria for performing quantum chemistry calculations on quantum computers. Available at: [Link]

Sources

- 1. dockdynamics.com [dockdynamics.com]

- 2. ijirt.org [ijirt.org]

- 3. docs.nrel.gov [docs.nrel.gov]

- 4. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency [education.molssi.org]

- 10. iris.cnr.it [iris.cnr.it]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. pillars.taylor.edu [pillars.taylor.edu]

- 15. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. par.nsf.gov [par.nsf.gov]

- 18. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 19. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijsdr.org [ijsdr.org]

The Discovery and Isolation of Quinolineacetic Acid Esters: From Foundational Synthesis to Modern Purification

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a vast spectrum of biological activities.[1][2] Among its many derivatives, quinolineacetic acid and its esters have emerged as a particularly promising class, demonstrating significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of quinolineacetic acid esters. We will explore the historical context of foundational synthetic reactions, delve into modern synthetic methodologies, provide detailed, field-proven protocols for isolation and purification, and discuss the critical interplay between chemical structure and biological function. This document is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable insights.

The Genesis of a Privileged Scaffold: Discovery and Early Synthesis

The journey of quinoline chemistry began in the 1830s with the isolation of quinoline from coal tar.[6] However, the true potential for drug development was unlocked with the advent of targeted synthetic methods that allowed for the precise construction of functionalized derivatives. The synthesis of the quinoline-4-carboxylic acid core, a common precursor to quinolineacetic acids, has been historically dominated by two classical name reactions.[6]

-

The Pfitzinger Reaction: This method involves the condensation of isatin with a carbonyl compound containing an α-methylene group under basic conditions to yield substituted quinoline-4-carboxylic acids.[6] Its robustness has made it a mainstay for generating diverse analogs.

-

The Doebner Reaction: Offering an alternative pathway, the Doebner reaction synthesizes quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[6][7] Modern advancements have improved this reaction, enabling its use with electron-deficient anilines which previously resulted in low yields.[7]

These foundational methods provided the initial chemical space for exploration, but modern drug discovery demands more efficient, versatile, and scalable approaches.

Modern Synthetic Strategies for Quinolineacetic Acid Esters

The synthesis of a quinolineacetic acid ester is typically a multi-step process involving the construction of the quinoline core followed by the introduction and subsequent esterification of the acetic acid moiety.

Building the Quinoline Core

Contemporary methods often employ transition-metal catalysis to achieve higher yields, broader substrate scope, and milder reaction conditions compared to classical approaches.

-

Palladium- and Copper-Catalyzed Cyclizations: These methods, including Suzuki, Sonogashira, and Buchwald-Hartwig type couplings, are instrumental in forming the intricate C-C and C-N bonds necessary to construct the quinoline ring system from simpler precursors.[4] For instance, a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides direct access to 2-substituted quinolines under aerobic conditions.[8]

Esterification: The Final Transformation

Once the quinolineacetic acid precursor is synthesized, the final step is esterification. The choice of method is critical and depends on the substrate's sensitivity to acid and heat.

-

Fischer-Speier Esterification: This classic acid-catalyzed reaction between a carboxylic acid and an alcohol is straightforward but often requires harsh conditions (strong acid, high heat) and the removal of water to drive the equilibrium towards the product.[9]

-

Mild Esterification using Coupling Agents: For sensitive or complex substrates, methods that operate under mild, neutral conditions are preferable. The use of carbodiimides like dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an acyl-transfer catalyst like 4-dimethylaminopyridine (DMAP) is common.[10] This approach, known as the Steglich esterification, is highly effective but requires careful purification to remove byproducts.[10]

The causality behind choosing EDC over DCC, for example, lies in purification. The dicyclohexylurea byproduct of DCC is poorly soluble in most organic solvents, making its removal by filtration or chromatography challenging. In contrast, the urea byproduct from EDC is water-soluble, allowing for its simple removal via an aqueous workup.[10]

Biological Significance and Activity

Quinolines possessing a carboxylic acid or ester moiety exhibit a wide range of pharmacological activities.[4] This functional group can be crucial for interacting with biological targets, for instance, by forming hydrogen bonds or chelating with metal ions.[3] The conversion of the carboxylic acid to an ester can significantly alter a compound's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and can enhance cell permeability.[11]

Data Presentation: In Vitro Biological Activity

The following table summarizes the in vitro biological activity of selected quinoline carboxylic acids and their ester analogs, demonstrating the impact of the ester functional group on potency and cellular effects.

| Compound ID | Core Structure | Functional Group | Target/Cell Line | Activity (IC₅₀) | Reference |

| 15 | 4-Quinoline | Methyl Ester | HCT-116 (Colon Cancer) | 3.93 ± 0.65 µM | [12] |

| 14 | 4-Quinoline | Carboxylic Acid | HCT-116 (Colon Cancer) | 10.9 ± 1.2 µM | [12] |

| Aryl Ester | Quinoline-2 | Aryl Ester | PC3 (Prostate Cancer) | 26 µg/mL | [13][14] |

| P6 | 2-Phenylquinoline-4 | Carboxylic Acid | MLLr (Leukemia) | 7.2 µM | [1] |

| Compound 9 | Quinoline-2 | Aryl Ester | DPPH Radical Scavenging | 1.25 µg/mL | [13] |

Table 1: Comparative biological activity of quinolineacetic acid and ester derivatives.

Experimental Protocols: A Self-Validating System

The following protocols provide a detailed, step-by-step methodology for the synthesis and purification of a representative quinolineacetic acid ester. Each step is designed to be self-validating, with clear purposes and expected outcomes.

Protocol: Synthesis via Doebner Reaction and Steglich Esterification

This workflow first builds the quinoline-4-carboxylic acid core and then converts it to its ethyl ester.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline synthesis [organic-chemistry.org]

- 9. flinnsci.com [flinnsci.com]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

A Proposed Framework for the Thermochemical Analysis of Methyl 6-quinolineacetate: Experimental and Computational Strategies

An In-Depth Technical Guide

Abstract

Methyl 6-quinolineacetate (CAS: 5622-36-6, Formula: C₁₂H₁₁NO₂) is a key intermediate in the synthesis of advanced pharmaceutical agents, including tyrosine kinase modulators.[1][2] A comprehensive understanding of its thermochemical properties is paramount for controlling drug substance stability, polymorphism, and formulation. This technical guide presents a robust framework for the complete thermochemical characterization of this compound. While specific experimental data for this compound is not yet prevalent in published literature, this paper outlines the essential experimental protocols and computational methodologies required for its analysis. We provide detailed, field-proven workflows for determining critical parameters such as the enthalpy of formation, enthalpy of sublimation, and lattice energy. By integrating combustion calorimetry, thermal analysis (DSC/TGA), and computational density functional theory (DFT), this guide serves as a self-validating roadmap for researchers and drug development professionals to generate reliable and accurate thermochemical data.

Introduction: The "Why" Behind Thermochemical Causality in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is not merely an academic curiosity; it is a critical determinant of its clinical and commercial viability. Properties such as the standard molar enthalpy of formation (ΔfH°m) govern the energy landscape of a molecule, while phase transition energetics (enthalpies of sublimation, fusion, and vaporization) dictate its physical stability, solubility, and bioavailability. For a molecule like this compound, understanding these values is crucial for:

-

Polymorph Screening: Identifying the most stable crystalline form to prevent unexpected phase transitions in the final drug product.

-

Process Chemistry: Optimizing reaction conditions and purification processes (like sublimation) by understanding the energy inputs and outputs.

-

Formulation Development: Predicting solubility and dissolution rates, which are intrinsically linked to the energy required to break the crystal lattice.

This guide, therefore, does not just list procedures. It establishes a logical and causal link between the experimental method and the specific thermodynamic question it answers, empowering researchers to not only generate data but to understand its implications.

Experimental Determination of Thermochemical Properties

A multi-technique experimental approach is essential for a comprehensive and cross-validated thermochemical profile. We will focus on three core techniques: static bomb combustion calorimetry, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC).

Standard Molar Enthalpy of Formation (ΔfH°m) via Combustion Calorimetry

The enthalpy of formation is the cornerstone of thermochemical analysis. It is most accurately determined experimentally using bomb combustion calorimetry, which measures the energy of combustion (ΔcU°).[3]

Causality: By precisely measuring the heat released when this compound is completely combusted in a controlled oxygen environment, we can work backward using Hess's Law to calculate its enthalpy of formation. The reaction is:

C₁₂H₁₁NO₂(l/s) + 13.75 O₂(g) → 12 CO₂(g) + 5.5 H₂O(l) + 0.5 N₂(g)

Experimental Protocol: Static Bomb Combustion Calorimetry

-

Sample Preparation:

-

Weigh approximately 0.5 - 1.0 g of high-purity this compound (purity > 99.5%, confirmed by HPLC and NMR) into a platinum crucible. Given its liquid state at room temperature, a gelatin capsule or a similar container may be used.[1][2]

-

A cotton fuse of known mass and combustion energy is attached to a platinum wire positioned just above the sample.

-

-

Calorimeter Setup:

-

Place the crucible in a static-bomb calorimeter.

-

Add 1.0 mL of deionized water to the bomb to ensure saturation of the final atmosphere, facilitating the formation of nitric acid from the nitrogen content.

-

Seal the bomb and pressurize it with high-purity oxygen to approximately 3 MPa.[3]

-

Submerge the sealed bomb in the calorimeter's water jacket, which is maintained at a constant, known temperature (e.g., 298.15 K).

-

-

Combustion and Data Acquisition:

-

Allow the system to reach thermal equilibrium (typically monitored by a stable temperature reading for 10-15 minutes).

-